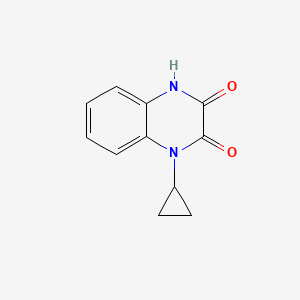

1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione

Overview

Description

Synthesis Analysis

An efficient synthesis of 1,4-dihydroquinoxaline-2,3-dione has been achieved in a one-pot reaction at room temperature from substituted o-phenylene diamine and oxalic acid under solvent-free conditions .

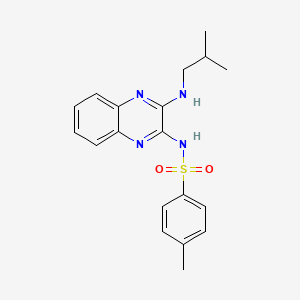

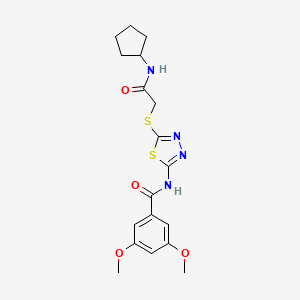

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is based on quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring .

Chemical Reactions Analysis

The Diels-Alder reaction, a [4 + 2] cycloaddition, is a potential reaction for quinoxaline derivatives, resulting in the formation of a six-membered ring .

Physical and Chemical Properties Analysis

The general formula for a cycloalkane composed of n carbons is CnH2n . For this compound, the molecular formula is C11H10N2O2, indicating that it is not a cycloalkane but a derivative of quinoxaline.

Scientific Research Applications

Chemical Transformations and Reactivity

One study discusses the chemistry of cycloproparene derivatives, showcasing typical quinone characteristics in Diels–Alder cycloadditions, which might provide insight into the reactivity of related quinoxaline diones (Halton, B., Jones, C., Kay, A., Margetić, D., & Sretenovic, S., 2000). Although not directly about "1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione," this research highlights the potential for chemical transformations within this class of compounds.

Novel Compound Synthesis

Research focused on the formation of tetrahydroquinoxaline derivatives from reactions involving cyclohexane-1,2-dione dioxime, provides a foundation for synthesizing structurally related compounds, potentially including variations of quinoxaline diones (Gatilov, Y. V., & Samsonov, V., 2015).

Antimicrobial Properties

A study evaluating gyrase resistance mutants to guide the selection of quinazoline-diones sheds light on the antimicrobial potential of compounds within this family, including "this compound" (German, N., Malik, M., Rosen, J., Drlica, K., & Kerns, R., 2008). This suggests its possible use in developing new antimicrobial agents.

Crystal Structure Analysis

The crystal structure of related compounds, such as "1,4-Dihydroquinoxaline-2,3-dione–5-nitroisophthalic acid–water," has been analyzed, indicating how molecular interactions and hydrogen bonding could influence the physical properties and reactivity of quinoxaline diones (Wang, M.-F., 2011).

Corrosion Inhibition

Another study investigates the corrosion inhibition capabilities of a synthesized quinoxaline dione derivative on mild steel, suggesting that "this compound" could be explored for its potential applications in corrosion protection (Zouitini, A., Rodi, Y., Ouzidan, Y., Chahdi, F. O., Mokhtarі, M., Abdеl-Rahman, І., Essassi, E., Aouniti, A., Hammouti, B., & Elmsellem, H., 2019).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-cyclopropyl-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-11(15)13(7-5-6-7)9-4-2-1-3-8(9)12-10/h1-4,7H,5-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVGJIKVRHRZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)

![2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone](/img/structure/B2554507.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2554514.png)

![N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2554516.png)

![3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2554521.png)